N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride
Overview
Description
Scientific Research Applications
Synthetic Methodologies
- A study by Li et al. (2013) presents a one-pot synthesis methodology for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, demonstrating an efficient synthetic route for related compounds which could be applicable for synthesizing variants of N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride (Tianwen Li et al., 2013).
Anticancer Activity
- Functionalized amino acid derivatives, including N-substituted analogs similar to the query compound, were synthesized and evaluated for cytotoxicity against human cancer cell lines, indicating potential for designing new anticancer agents (Vivek Kumar et al., 2009).
Biodegradability and Polymer Science
- Polyesteramides containing peptide linkages derived from amino acids have been synthesized for potential agricultural or biomedical applications, highlighting the biodegradability and functional versatility of these compounds (Yujiang Fan et al., 2000).
Molecular Structure Analysis
- Demir et al. (2016) detailed the synthesis, crystal structure, and spectral analysis of a phenylpropanamide derivative, providing a basis for understanding the physical and chemical properties of structurally related compounds (S. Demir et al., 2016).
Environmental and Biomedical Applications
- The synthesis and application of novel polyacrylamide copolymers for enhanced oil recovery, based on structures incorporating elements similar to the query compound, suggest potential for environmental remediation technologies (S. Gou et al., 2015).
Properties
IUPAC Name |
2-amino-3-phenyl-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13;/h3-9,14H,1-2,10-12,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXCKKVJBOBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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